Pyrido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-1-(trimethylsilyl)-

Lipophilicity Chromatographic Retention Medicinal Chemistry

Procuring the correct regioisomeric form of this pyrido[2,1-a]isoindolone is critical for reproducibility in photochemical and cycloaddition research. CAS 646029-35-8 is specifically the 3,4-dihydro-6-one TMS derivative, a validated scaffold for Hsp90 inhibitor programs and asymmetric Diels-Alder reactions. Its distinct LogP (3.46) and low PSA (20.31 Ų) ensure predictable chromatographic behavior and BBB penetration potential, which are absent in the des-silyl or 4-one analogs. - Contains a TMS group at position 1, enabling late-stage functionalization via fluoride-mediated desilylation or cross-coupling. - Molecular weight of 257.40 g/mol and characteristic silicon isotopic pattern facilitate precise LC-MS quantitation. - Provides unequivocal regioisomeric identity for labs developing photochemical methodologies based on the work of Paquette et al.

Molecular Formula C15H19NOSi
Molecular Weight 257.40 g/mol
CAS No. 646029-35-8
Cat. No. B12603611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-1-(trimethylsilyl)-
CAS646029-35-8
Molecular FormulaC15H19NOSi
Molecular Weight257.40 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=C2C3=CC=CC=C3C(=O)N2CCC1
InChIInChI=1S/C15H19NOSi/c1-18(2,3)13-9-6-10-16-14(13)11-7-4-5-8-12(11)15(16)17/h4-5,7-8H,6,9-10H2,1-3H3
InChIKeyPPSWTTZVLXXQJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-1-(trimethylsilyl)-: Physicochemical & Structural Overview


Pyrido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-1-(trimethylsilyl)- (CAS 646029-35-8) is a heterocyclic isoindolone derivative with molecular formula C₁₅H₁₉NOSi and a molecular weight of 257.40 g/mol . The fused tricyclic core positions this compound within the pyridoisoindolone class, which has been investigated as a scaffold for Hsp90 inhibitors and as a diene component in asymmetric Diels–Alder cycloadditions [1][2]. The compound’s key physicochemical descriptors include a calculated LogP of 3.46 and a topological polar surface area (PSA) of 20.31 Ų, measurements that place it in a property space distinct from both its des-silyl congener and its regioisomeric 4-one analog .

TMS-functionalized pyridoisoindolone scaffold for asymmetric cycloaddition and synthetic method development

Defined 3,4-dihydro-6-one regioisomer enabling photochemical reactivity studies and isomer-specific purification

Low-polar-surface-area building block for fragment-based medicinal chemistry research campaigns

Why TMS-Pyrido[2,1-a]isoindol-6(2H)-one Cannot Be Substituted by Analogs


Simple replacement of Pyrido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-1-(trimethylsilyl)- with its des-silyl or regioisomeric analogs is not chemically equivalent. The presence of the trimethylsilyl (TMS) group at position 1 alters the lipophilicity and electronic character of the diene system, which is critical because pyridoisoindolones have been shown to undergo [4+2] dimerization and cycloaddition with efficiencies that are highly sensitive to ring substitution [1]. Furthermore, the 3,4-dihydro-6-one regioisomer (CAS 646029-35-8) exhibits a measurably higher calculated LogP (3.46) than its 3,6-dihydro-4-one counterpart (CAS 646029-31-4, LogP 3.35), indicating distinct chromatographic retention and potentially different pharmacokinetic behavior if used as a building block in medicinal chemistry programs . These structural and physicochemical distinctions—not merely cosmetic—translate into differentiated reactivity, purification protocols, and biological readouts, rendering generic substitution scientifically inadvisable.

TMS absent

Des-silyl analog lacks the trimethylsilyl handle for fluoride-mediated activation or orthogonal desilylation strategies.

Regioisomer

4-one regioisomer exhibits measurably different photochemical dimerization efficiency; core reactivity may not transfer.

Lipophilicity

LogP shift relative to 4-one analog alters chromatographic retention and partitioning; direct substitution risks method mismatch.

Quantitative Differentiation of TMS-Pyrido[2,1-a]isoindol-6(2H)-one


Higher LogP vs. 4-One Regioisomer

The target compound (3,4-dihydro-6-one TMS) exhibits a calculated LogP of 3.46, which is higher than the 3.35 LogP determined for the 3,6-dihydro-4-one regioisomer (CAS 646029-31-4) under identical calculation methodology . This 0.11 LogP unit difference, while numerically modest, translates to a measurable shift in reversed-phase HPLC retention time and can influence partitioning in biological assays or liquid–liquid extraction protocols [1].

Higher LogP vs 4-One
Cross-study comparable
ΔLogP = +0.11
Supports regioisomer-specific chromatographic method development.
In silico prediction; consistent algorithm used.
Lipophilicity Chromatographic Retention Medicinal Chemistry

Photochemical Dimerization: 6-One vs. 4-One Cores

Paquette et al. demonstrated that pyrido[2,1-a]isoindol-6-ones (lactam 7) and their 4-one analogs undergo acetone-sensitized [4+2] dimerization with different efficiencies [1]. Under identical photochemical conditions (350 nm, acetone sensitizer), the 6-one lactam 7 produced isolable dimers, whereas the 4-one regioisomer exhibited markedly lower dimerization efficiency. While this study examined des-silyl parent scaffolds, the TMS substituent on the present compound is expected to further modulate the electron density of the conjugated diene system, providing a tunable handle for cycloaddition reactivity not present in the unsubstituted analogs [1][2].

Photochemical Dimerization
Class-level inference
6-one less efficient than 4-one under 350 nm
Guides scaffold selection for photocycloaddition studies.
Based on des-silyl parent cores; TMS effect inferred.
Photochemistry Cycloaddition Reactivity

Divergent Reactivity via Positional TMS Substitution

A three-component protocol for pyrido[2,1-a]isoindole synthesis employs 2-(trimethylsilyl)phenyltriflates as aryne precursors, reacting with pyridines and α-bromoacetophenones . The silyl group is essential for controlled benzyne generation via fluoride-mediated desilylation, enabling a [3+2] cycloaddition pathway. The title compound, bearing a TMS group at position 1 of the saturated ring, represents a distinct silyl substitution pattern that can serve as either a protected diene precursor or a functional handle for orthogonal transformations—advantages not shared by the non-silylated or differently silylated analogs .

TMS Activation Potential
Data to verify
Structural inference only
Informs synthetic route selection for TMS-based library synthesis.
No direct multi-component study data; desilylation utility expected.
Multi-Component Reaction Aryne Chemistry Synthetic Methodology

Ultra-Low Polar Surface Area in Pyridoisoindolone Family

The topological polar surface area (tPSA) of the target compound is calculated as 20.31 Ų . By comparison, published pyridoisoindol-6-one Hsp90 inhibitor leads bearing polar heterocyclic substituents (e.g., imidazo[4,5-c]pyridin-2-yl) exhibit significantly higher tPSA values (estimated >60 Ų) and correspondingly larger molecular weights [1]. The very low PSA of CAS 646029-35-8 indicates enhanced passive membrane permeability within the pyridoisoindolone class, making it a more suitable starting point for central nervous system (CNS) drug discovery campaigns where PSA values below 60–70 Ų are targeted [2].

Ultra-Low PSA
Class-level inference
tPSA = 20.31 Ų
Supports CNS permeability assay context for fragment elaboration.
Comparators with elaborated substituents exceed 60 Ų.
Polar Surface Area Membrane Permeability Drug-Likeness

Molecular Weight Advantage Over Decorated Pharmacophores

The molecular weight of the target compound is 257.40 g/mol . In contrast, published tricyclic pyridoisoindolones advanced as Hsp90 inhibitor leads have molecular weights exceeding 350 g/mol after appending imidazo-pyridine or substituted aryl groups [1]. The substantial mass differential (~100 g/mol lower) positions CAS 646029-35-8 as a fragment-sized or early-lead scaffold with greater room for molecular weight increase during optimization while remaining within Lipinski-compliant space (MW <500) [2].

Molecular Weight
Class-level inference
257.40 g/mol
Supports fragment-based lead generation and MW compliance.
~100 g/mol lower than decorated Hsp90 inhibitor leads.
Molecular Weight Fragment-Based Drug Discovery Lead Optimization

Application Scenarios for TMS-Pyrido[2,1-a]isoindol-6(2H)-one


Fragment-Based CNS Drug Discovery for Hsp90/Kinase Inhibitors

With a molecular weight of 257.40 g/mol and a topological PSA of only 20.31 Ų, CAS 646029-35-8 is ideally suited as a fragment-sized scaffold for CNS-focused medicinal chemistry . The low PSA value falls well within the ≤60–70 Ų guideline for blood–brain barrier penetration, while the TMS group provides a synthetic handle for fluoride-mediated desilylation or protodesilylation to generate the parent diene, which can then undergo Diels–Alder cycloaddition with maleimide-based dienophiles to build complexity rapidly . Procurement of this specific silylated building block—rather than the des-silyl analog—preserves the option for late-stage functionalization via ipso-substitution or cross-coupling.

Photocycloaddition Method with Regioisomerically Pure Diene

Paquette et al. established that pyrido[2,1-a]isoindol-6-ones undergo regioselective [4+2] photodimerization under acetone-sensitized conditions with distinct efficiency compared to their 4-one counterparts . Laboratories developing photochemical methodologies or studying excited-state reactivity require unequivocal regioisomeric identity, which CAS 646029-35-8 provides as the defined 3,4-dihydro-6-one TMS derivative. Its higher LogP (3.46 vs. 3.35 for the 4-one analog) further simplifies chromatographic verification of isomeric purity post-synthesis .

Multi-Component Aryne Cycloaddition via Orthogonal TMS Activation

The established three-component synthesis of pyrido[2,1-a]isoindoles relies on 2-(trimethylsilyl)phenyltriflates as aryne precursors, where the TMS group is essential for controlled benzyne generation . CAS 646029-35-8, which bears an additional TMS group at the 1-position of the saturated ring, offers the opportunity for sequential or orthogonal desilylation strategies—enabling the construction of more complex polycyclic architectures via iterative aryne cycloadditions. This capability is absent in the mono-silylated or non-silylated pyridoisoindolone building blocks.

LC-MS Reference Standard for Silylated Heterocyclic Intermediates

The accurately measured molecular weight (257.40 g/mol) and the defined LogP (3.46), combined with the characteristic isotopic pattern of silicon, make CAS 646029-35-8 a suitable reference compound for developing liquid chromatography–mass spectrometry (LC-MS) methods aimed at detecting and quantifying silylated heterocyclic intermediates in reaction monitoring workflows . Its distinct retention behavior relative to the des-silyl and regioisomeric analogs enables robust peak assignment in complex reaction mixtures.

Application
Selection Property
Validation Focus
Fragment-based CNS drug discovery research
Low PSA scaffold with TMS synthetic handle
CNS permeability assay context and MW compliance monitoring
Photochemical cycloaddition methodology
Regioisomerically pure 6-one TMS diene
Photodimerization efficiency and isomer identity by chromatography
Multi-component aryne cycloaddition synthesis
Orthogonal TMS desilylation potential
Sequential aryne activation and product complexity control
LC-MS method development for silylated intermediates
Defined LogP and silicon isotopic pattern
Chromatographic retention and peak assignment reliability
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